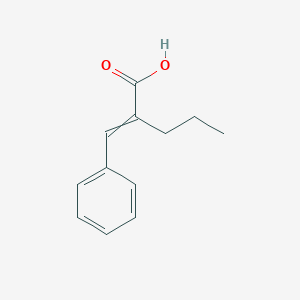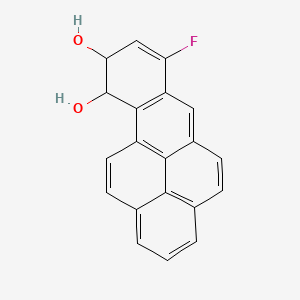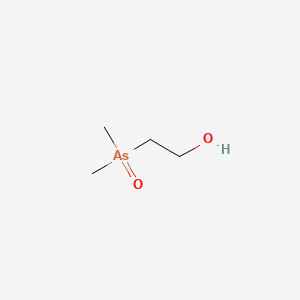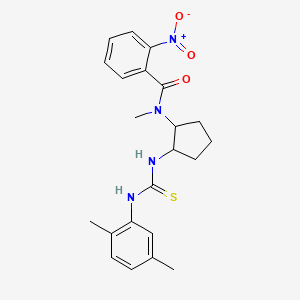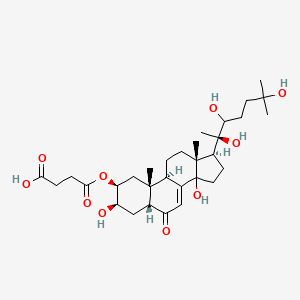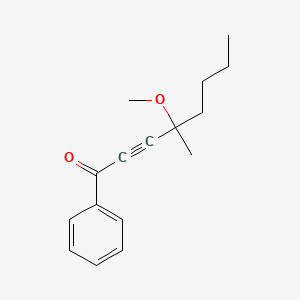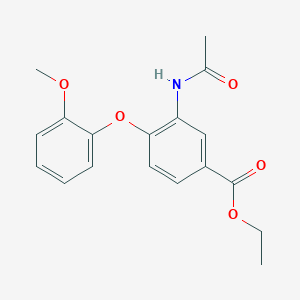
Copper--neodymium (4/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–neodymium (4/1) is an intermetallic compound composed of copper and neodymium in a 4:1 ratio This compound is part of a class of materials known for their unique magnetic, electrical, and catalytic properties Neodymium, a rare earth element, is known for its strong magnetic properties, while copper is renowned for its excellent electrical and thermal conductivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper–neodymium (4/1) can be synthesized through various methods, including carbothermic reduction and arc melting. In the carbothermic reduction method, neodymium(III) oxide (Nd2O3) is reduced using carbon in the presence of copper as a solvent metal. This process involves heating the mixture in a graphite resistance furnace, leading to the formation of copper–neodymium intermetallics .
Industrial Production Methods: Industrial production of copper–neodymium (4/1) typically involves high-temperature processes such as arc melting. In this method, the raw materials (copper and neodymium oxide) are melted together in an arc furnace, resulting in the formation of the desired intermetallic compound. This method is favored for its efficiency and ability to produce high-purity materials.
Analyse Chemischer Reaktionen
Types of Reactions: Copper–neodymium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen to form oxides, and with acids to form salts.
Common Reagents and Conditions:
Oxidation: When exposed to air, copper–neodymium (4/1) can oxidize, forming copper oxide and neodymium oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to revert to its metallic form.
Substitution: It can undergo substitution reactions with halogens, forming halide compounds.
Major Products:
Oxidation: Copper oxide (CuO) and neodymium oxide (Nd2O3).
Reduction: Metallic copper and neodymium.
Substitution: Copper halides (e.g., CuCl2) and neodymium halides (e.g., NdCl3).
Wissenschaftliche Forschungsanwendungen
Copper–neodymium (4/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems, where its magnetic properties can be utilized to guide drugs to specific sites in the body.
Industry: Copper–neodymium (4/1) is used in the production of high-performance magnets, which are essential components in electric motors, generators, and other electronic devices
Wirkmechanismus
The mechanism by which copper–neodymium (4/1) exerts its effects is primarily related to its magnetic and electronic properties. The compound interacts with magnetic fields, making it useful in applications such as MRI and magnetic data storage. At the molecular level, the copper and neodymium atoms in the compound can participate in electron transfer reactions, which are crucial in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Copper–neodymium (4/1) can be compared with other intermetallic compounds and rare earth alloys:
Copper–iron (CuFe): Unlike copper–neodymium, copper–iron alloys are more commonly used in structural applications due to their mechanical strength.
Neodymium–iron–boron (NdFeB): This compound is widely known for its use in permanent magnets. While copper–neodymium (4/1) also has magnetic properties, NdFeB magnets are stronger and more widely used in commercial applications.
Copper–nickel (CuNi): Copper–nickel alloys are known for their corrosion resistance and are commonly used in marine applications.
Eigenschaften
| 77011-79-1 | |
Molekularformel |
Cu4Nd |
Molekulargewicht |
398.43 g/mol |
IUPAC-Name |
copper;neodymium |
InChI |
InChI=1S/4Cu.Nd |
InChI-Schlüssel |
DTAFMUJUYCEGIU-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)



